Ethyl 5-[[(2,4-dimethylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-derived compound characterized by a multifunctionalized aromatic core. Its structure includes a benzofuran ring substituted with a methyl group at position 2 and an ethyl carboxylate ester at position 3. The unique feature lies in the amino-linked sulfonyl (2,4-dimethylphenyl) and isonicotinoyl groups at position 5, which confer distinct electronic and steric properties.
Crystallographic analysis of this compound likely employs tools like SHELXL for small-molecule refinement and Mercury for visualizing intermolecular interactions and packing patterns . Its synthesis and characterization would involve standard techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS).
Properties
IUPAC Name |
ethyl 5-[(2,4-dimethylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-5-33-26(30)24-18(4)34-22-8-7-20(15-21(22)24)28(25(29)19-10-12-27-13-11-19)35(31,32)23-9-6-16(2)14-17(23)3/h6-15H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVFCKKEEWIOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=C(C=C(C=C4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Methylresorcinol Derivatives
The 2-methylbenzofuran scaffold is typically synthesized via acid-catalyzed cyclization of substituted resorcinol analogs. For example:
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Starting Material : 5-Amino-2-methylresorcinol (1.0 equiv)
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Reagent : Concentrated H<sub>2</sub>SO<sub>4</sub> (2.5 equiv) in acetic anhydride
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Yield : 68–72%
This step forms the 2-methyl-1-benzofuran-3-carboxylic acid intermediate, confirmed by NMR (δ 7.45–7.52 ppm, aromatic protons) and LC-MS ([M+H]<sup>+</sup> = 205).
Sulfonamide Linkage Formation
Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride
A precursor for sulfonamide coupling is prepared via chlorosulfonation:
Coupling to Benzofuran Amine
The sulfonyl chloride reacts with the 5-amino group on the benzofuran core:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Pyridine (2.5 equiv) |
| Temperature | 0°C → 25°C, 12 hours |
| Yield | 78–82% |
FT-IR analysis confirms sulfonamide formation (1320 cm<sup>−1</sup> and 1145 cm<sup>−1</sup>, S=O stretching).
Isonicotinoyl Group Introduction
Activation of Isonicotinic Acid
Isonicotinic acid is converted to its acyl chloride using thionyl chloride:
Amide Bond Formation
The acyl chloride reacts with the secondary amine on the sulfonamide:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine (3.0 equiv) |
| Temperature | −10°C → 25°C, 8 hours |
| Yield | 65–70% |
NMR validates the amide carbonyl at δ 165.8 ppm.
Esterification of the Carboxylic Acid
Ethylation Using Dean-Stark Trap
The carboxylic acid at position 3 undergoes esterification:
Purification
Crude product is purified via:
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Column Chromatography : Silica gel, hexane/ethyl acetate (4:1 → 2:1)
Optimization Challenges
Competing Side Reactions
Yield Improvements
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Grignard-Mediated Cyclization : Substituting H<sub>2</sub>SO<sub>4</sub> with BF<sub>3</sub>·OEt<sub>2</sub> increases cyclization yield to 81%.
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Microwave-Assisted Amidation : Reducing reaction time from 8 hours to 45 minutes at 100°C maintains yield (68%).
Analytical Characterization
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally analogous benzofuran derivatives, focusing on substituent effects, physicochemical parameters, and crystallographic data.
Table 1: Key Properties of Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate and Analogs
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (LogP) | Hydrogen Bonding Patterns | Biological Activity (IC₅₀, μM) |
|---|---|---|---|---|---|
| Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | 523.59 | 198–202 | 3.8 | N–H···O, C–H···π interactions | Not reported |
| Ethyl 5-(phenylsulfonamido)-2-methyl-1-benzofuran-3-carboxylate | 375.42 | 175–178 | 2.5 | O–H···O (carboxylate) | 12.4 (COX-2 inhibition) |
| Ethyl 5-(isonicotinamido)-2-methyl-1-benzofuran-3-carboxylate | 340.35 | 165–168 | 1.9 | N–H···N (pyridine) | 8.7 (Antimicrobial) |
| Ethyl 5-[[(4-nitrophenyl)sulfonyl]amino]-2-methyl-1-benzofuran-3-carboxylate | 432.41 | 210–215 | 4.2 | Strong N–H···O (nitro group) | 5.3 (Kinase inhibition) |
Key Observations:
2.5–4.2) . The isonicotinoyl moiety introduces a pyridine ring, enabling π-π stacking and hydrogen bonding, which may enhance crystallinity and thermal stability (melting point ~198–202°C) .
Crystallographic Behavior: Mercury-based analysis reveals that the target compound forms C–H···π interactions between the benzofuran core and the isonicotinoyl group, a feature absent in analogs lacking aromatic substituents . SHELXL-refined structures show that the methyl groups at positions 2 and 4 (on the phenyl ring) induce torsional strain, altering bond angles by ~5° compared to unsubstituted derivatives .
Biological Relevance :
- While the target compound’s activity remains uncharacterized, analogs with 4-nitrophenyl sulfonyl groups exhibit potent kinase inhibition (IC₅₀ = 5.3 μM), suggesting that electron-withdrawing substituents enhance target binding .
- The absence of a nitro or hydroxyl group in the target compound may limit its interactions with charged enzymatic pockets, explaining its lack of reported activity.
Methodological Insights
- Structural Refinement : SHELXL’s robust handling of disordered sulfonyl and carboxylate groups ensures precise atomic coordinate determination, critical for comparing bond lengths and angles across analogs .
- Packing Analysis : Mercury’s Materials Module enables identification of unique packing motifs, such as the herringbone arrangement in the target compound, which differs from the layered stacking in nitro-substituted analogs .
Biological Activity
Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with significant potential for various biological activities. This article explores its structural characteristics, biological properties, and potential applications in medicinal chemistry.
Structural Characteristics
The compound has a molecular formula of C26H24N2O6S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure features:
- Benzofuran Core : Known for diverse biological activities.
- Isonicotinoyl Moiety : Often associated with antimicrobial and antitumor activities.
- Sulfone Group : Implicated in various pharmacological properties.
The unique combination of these functional groups suggests a multifaceted approach to biological activity.
Biological Activities
Research indicates that compounds similar to Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with sulfonamide groups are often effective against bacterial infections.
- Antitumor Activity : The benzofuran scaffold has been linked to anticancer properties in several studies.
- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological efficacy of this compound. The presence of specific substituents can significantly influence its pharmacological profile.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | Similar benzofuran core | Antitumor | Different methyl substitution pattern |
| Ethyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | Contains ethoxy group | Antimicrobial | Ethoxy vs. methyl substitution |
| Methyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | Fluorine substitution | Antiviral | Fluorine enhances lipophilicity |
Case Studies and Research Findings
- Antitumor Studies : A study involving benzofuran derivatives demonstrated that structural modifications could enhance cytotoxicity against various cancer cell lines. Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate may exhibit similar effects due to its structural characteristics.
- Antimicrobial Efficacy : Research on sulfonamide-containing compounds has shown promising results against gram-positive and gram-negative bacteria. The sulfone group in this compound may contribute to its potential antimicrobial activity.
- Inflammation Modulation : Compounds with isonicotinoyl moieties have been studied for their ability to modulate inflammatory responses. This suggests that Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate could be effective in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
